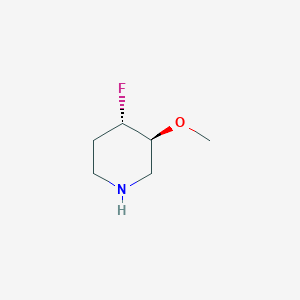

(3S,4S)-4-fluoro-3-methoxypiperidine

Description

Properties

IUPAC Name |

(3S,4S)-4-fluoro-3-methoxypiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO/c1-9-6-4-8-3-2-5(6)7/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCURJGXXCIBMBM-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCCC1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CNCC[C@@H]1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to (3S,4S)-4-fluoro-3-methoxypiperidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unique stereoelectronic properties of the fluorine atom, when installed at the C4 position of a 3-methoxypiperidine ring, are expected to profoundly influence its conformation, basicity, and metabolic stability. Understanding these effects is paramount for leveraging this building block in the design of novel therapeutics with enhanced efficacy and pharmacokinetic profiles.

Physicochemical and Spectroscopic Properties

The introduction of a fluorine atom and a methoxy group onto the piperidine ring with a cis relationship in the (3S,4S) configuration imparts distinct properties. While experimental data for this specific isomer is scarce, we can predict its characteristics based on known structure-activity relationships and data from similar fluorinated heterocycles.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |

| Molecular Formula | C6H12FNO | Based on the chemical structure.[6] |

| Molecular Weight | 133.16 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for small, functionalized piperidines.[7] |

| Boiling Point | ~160-180 °C (at atmospheric pressure) | Estimated based on similarly sized piperidine derivatives. |

| pKa (of the piperidine nitrogen) | 8.5 - 9.5 | The electron-withdrawing effect of the vicinal fluorine atom is expected to lower the basicity of the piperidine nitrogen compared to unsubstituted piperidine (pKa ≈ 11.2). The precise value will be influenced by the through-bond and through-space effects of both the fluorine and methoxy substituents. |

| LogP | 0.5 - 1.5 | The methoxy group increases lipophilicity, while the fluorine atom has a more modest effect. The overall value is expected to be in a range suitable for CNS drug candidates. |

| Conformational Preference | The piperidine ring is expected to adopt a chair conformation. The orientation (axial vs. equatorial) of the fluoro and methoxy groups will be influenced by a complex interplay of steric and stereoelectronic effects, including the gauche effect between the C-F and C-O bonds.[8] | A detailed conformational analysis using NMR spectroscopy and computational modeling would be required for definitive assignment.[8] |

Anticipated Spectroscopic Data

The structural elucidation of (3S,4S)-4-fluoro-3-methoxypiperidine would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum would be characterized by complex multiplets for the piperidine ring protons due to spin-spin coupling. The protons on the carbons bearing the fluorine and methoxy groups (H3 and H4) would show characteristic chemical shifts and coupling constants (J-coupling) to the fluorine atom.

-

¹³C NMR : The carbon bearing the fluorine atom (C4) would exhibit a large one-bond C-F coupling constant (¹JCF ≈ 180-200 Hz). The chemical shifts of the ring carbons would be influenced by the inductive effects of the substituents.

-

¹⁹F NMR : A single resonance would be observed, with its chemical shift providing information about the local electronic environment of the fluorine atom.[9][10]

-

-

Infrared (IR) Spectroscopy : The IR spectrum would display characteristic C-H, N-H, and C-O stretching vibrations. A C-F stretching absorption is expected in the range of 1000-1100 cm⁻¹.[11][12][13]

-

Mass Spectrometry (MS) : Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) at m/z 133 or 134, respectively. Fragmentation patterns would likely involve the loss of the methoxy group or other small fragments.[11][12]

Synthesis and Stereocontrol

The synthesis of (3S,4S)-4-fluoro-3-methoxypiperidine presents a significant stereochemical challenge, requiring precise control over the relative and absolute stereochemistry of two contiguous stereocenters. A plausible retrosynthetic approach would involve the diastereoselective functionalization of a suitable piperidine precursor.

Caption: Retrosynthetic analysis of (3S,4S)-4-fluoro-3-methoxypiperidine.

Proposed Synthetic Protocol

A potential synthetic route could commence from a chiral, non-racemic precursor to establish the initial stereocenter.

Step 1: Synthesis of N-protected (S)-3-methoxypiperidin-4-one

-

Starting Material: Commercially available N-Boc-(S)-3-hydroxypiperidine.

-

Oxidation: The secondary alcohol is oxidized to the corresponding ketone using a mild oxidizing agent such as Dess-Martin periodinane or a Swern oxidation.

-

Protection of the Hydroxyl Group (as a Methoxy Group): The resulting N-Boc-(S)-3-hydroxypiperidin-4-one is then methylated at the hydroxyl group using a suitable methylating agent like methyl iodide in the presence of a base (e.g., sodium hydride).

Step 2: Diastereoselective Fluorination

-

Enolate Formation: The N-protected (S)-3-methoxypiperidin-4-one is treated with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding lithium enolate.

-

Electrophilic Fluorination: The enolate is then quenched with an electrophilic fluorinating agent, for example, N-fluorobenzenesulfonimide (NFSI). The stereochemical outcome of this step is crucial and will depend on the facial selectivity of the fluorinating agent's approach to the enolate, which can be influenced by the existing stereocenter and the reaction conditions. Chiral auxiliaries or catalysts could be employed to enhance diastereoselectivity.

Step 3: Reduction and Deprotection

-

Ketone Reduction: The resulting fluorinated ketone is reduced to the corresponding alcohol. This step introduces another stereocenter, and the choice of reducing agent will determine the relative stereochemistry. A stereoselective reduction would be necessary to obtain the desired (3S,4S) isomer.

-

Deprotection: The N-protecting group (e.g., Boc) is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the final product, (3S,4S)-4-fluoro-3-methoxypiperidine.

Caption: Proposed synthetic workflow for (3S,4S)-4-fluoro-3-methoxypiperidine.

Applications in Drug Discovery

The incorporation of the 4-fluoro-3-methoxy substitution pattern onto a piperidine ring can be a valuable strategy in drug design for several reasons:

-

Modulation of Basicity and Lipophilicity: As previously mentioned, the fluorine atom reduces the pKa of the piperidine nitrogen. This can be advantageous in tuning the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and off-target interactions (e.g., hERG channel binding).[14] The combination of fluoro and methoxy groups allows for fine-tuning of the overall lipophilicity of the molecule.

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage. Fluorination at a site susceptible to oxidative metabolism can block this pathway, thereby increasing the half-life of the drug.[1]

-

Conformational Constraint: The stereospecific placement of the fluorine atom can introduce conformational rigidity, locking the piperidine ring into a preferred conformation. This can lead to enhanced binding affinity and selectivity for the target protein by pre-organizing the molecule in its bioactive conformation.[15]

-

Probing Molecular Interactions: The fluorine atom can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with the target protein. This provides an additional tool for optimizing ligand-receptor binding.

This building block could be incorporated into a wide range of therapeutic agents targeting the central nervous system (CNS), where the piperidine scaffold is prevalent.[16] Its properties may be particularly beneficial for developing inhibitors of enzymes or antagonists of receptors where the piperidine moiety plays a key role in binding.

Caption: Impact of (3S,4S)-4-fluoro-3-methoxypiperidine on drug properties.

Safety and Handling

As with any novel chemical entity, (3S,4S)-4-fluoro-3-methoxypiperidine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The toxicological properties of this specific compound have not been established, and it should be treated as potentially hazardous.

Conclusion

(3S,4S)-4-fluoro-3-methoxypiperidine represents a valuable, albeit challenging to synthesize, building block for medicinal chemistry. Its unique combination of stereochemistry and functionalization offers a sophisticated tool for fine-tuning the properties of drug candidates. The anticipated effects on basicity, metabolic stability, and conformation make it an attractive scaffold for the development of next-generation therapeutics with improved pharmacological profiles. Further research into the efficient and stereoselective synthesis of this and related fluorinated piperidines will undoubtedly expand their application in the ongoing quest for safer and more effective medicines.

References

-

CompTox Chemicals Dashboard, U.S. Environmental Protection Agency. 4-[(4-Fluoro-2-methoxyphenyl)methyl]piperidine Properties. [Link]

-

MySkinRecipes. (3S,4R)-3-Fluoro-4-methoxypiperidinehydrochloride. [Link]

-

Alchimica. (3R,4S)-3-Fluoro-4-methoxypiperidine hydrochloride (1 x 250 mg). [Link]

-

ResearchGate. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. [Link]

-

PubChem, National Institutes of Health. (3S,4R)-3-fluoro-4-((2)H)methoxypiperidine. [Link]

-

ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

-

International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. [Link]

-

ResearchGate. Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. [Link]

-

Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

-

PMC, National Institutes of Health. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. [Link]

-

PMC, National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

ResearchGate. The conformational preferences of cis‐3‐fluoro‐4‐methylpiperidine (3)... [Link]

-

University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Organic & Biomolecular Chemistry, RSC Publishing. Fluorination methods in drug discovery. [Link]

-

University of Wisconsin-River Falls. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure? [Link]

-

University of Nebraska-Lincoln. Structure Determination of Organic Compounds. [Link]

- Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. 2387559-85-3|(3R,4S)-3-Fluoro-4-methoxypiperidine hydrochloride|BLD Pharm [bldpharm.com]

- 5. (3R,4S)-3-Fluoro-4-methoxypiperidine hydrochloride (1 x 250 mg) | Alchimica [shop.alchimica.cz]

- 6. (3S,4R)-3-fluoro-4-((2)H)methoxypiperidine | C6H12FNO | CID 171035750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. agrochemx.com [agrochemx.com]

- 8. researchgate.net [researchgate.net]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bionmr.unl.edu [bionmr.unl.edu]

- 11. lehigh.edu [lehigh.edu]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. researchgate.net [researchgate.net]

- 14. scientificupdate.com [scientificupdate.com]

- 15. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. (3S,4R)-3-Fluoro-4-methoxypiperidinehydrochloride [myskinrecipes.com]

(3S,4S)-4-Fluoro-3-methoxypiperidine Hydrochloride: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Piperidines in Modern Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents to interact with biological targets. The strategic introduction of fluorine into this privileged scaffold has emerged as a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Fluorine's high electronegativity and small size can significantly alter basicity (pKa), lipophilicity, metabolic stability, and binding affinity, often leading to improved drug candidates.[1][2] This guide provides an in-depth technical overview of a specific fluorinated piperidine building block, (3S,4S)-4-fluoro-3-methoxypiperidine hydrochloride, for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

(3S,4S)-4-fluoro-3-methoxypiperidine hydrochloride is a chiral synthetic building block featuring a piperidine ring substituted with fluorine and a methoxy group in a specific cis-stereochemical arrangement.

| Property | Value | Source |

| Chemical Formula | C6H13ClFNO | Inferred from structure |

| Molecular Weight | 169.62 g/mol | [3] |

| Stereochemistry | (3S,4S) | Topic |

| Physical Form | Expected to be a crystalline solid | General knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge |

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for handling and for use in various chemical transformations and biological assays. The specific (3S,4S) stereochemistry is critical for achieving desired interactions with chiral biological targets like enzymes and receptors.

Proposed Diastereoselective Synthesis

While a specific, published synthesis for (3S,4S)-4-fluoro-3-methoxypiperidine hydrochloride has not been identified in the reviewed literature, a plausible and diastereoselective route can be proposed based on established methodologies for the synthesis of fluorinated piperidines. A common and effective strategy involves the dearomatization and subsequent hydrogenation of a substituted fluoropyridine precursor.[4]

Conceptual Synthetic Workflow

Caption: Proposed synthetic workflow for (3S,4S)-4-fluoro-3-methoxypiperidine hydrochloride.

Step-by-Step Experimental Protocol (Proposed)

-

Asymmetric Hydrogenation of 3-Fluoro-4-methoxypyridine:

-

To a solution of 3-fluoro-4-methoxypyridine in a suitable solvent (e.g., methanol, ethanol), a chiral rhodium or palladium catalyst with a chiral phosphine ligand is added under an inert atmosphere.

-

The reaction mixture is subjected to hydrogen gas at elevated pressure and temperature. The specific catalyst, solvent, pressure, and temperature would require optimization to achieve high diastereoselectivity for the cis-isomer. This approach is based on methodologies known to produce all-cis-(multi)fluorinated piperidines.[4]

-

-

Diastereomer Separation:

-

Following the reaction, the resulting mixture of diastereomers is concentrated.

-

The desired (3S,4S) isomer is separated from other stereoisomers using chiral chromatography (e.g., chiral HPLC or SFC).

-

-

Salt Formation:

-

The purified (3S,4S)-4-fluoro-3-methoxypiperidine free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane).

-

A solution of hydrogen chloride in an appropriate solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring.

-

The resulting precipitate of (3S,4S)-4-fluoro-3-methoxypiperidine hydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum.

-

Structural Elucidation and Characterization

The definitive confirmation of the structure and stereochemistry of (3S,4S)-4-fluoro-3-methoxypiperidine hydrochloride would rely on a combination of spectroscopic techniques.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Complex splitting patterns for the piperidine ring protons due to H-H and H-F couplings. A doublet of doublets or a more complex multiplet is expected for the proton at C4, coupled to the fluorine and adjacent protons. A distinct singlet for the methoxy group protons. |

| ¹³C NMR | Six distinct carbon signals for the piperidine ring and the methoxy group. The carbon atoms bonded to fluorine (C4) and the adjacent carbon (C3) will appear as doublets due to C-F coupling. |

| ¹⁹F NMR | A single resonance, likely a multiplet, due to coupling with adjacent protons. The chemical shift will be characteristic of a fluorine atom on a saturated carbocycle. |

| Mass Spectrometry (MS) | The molecular ion peak for the free base (C6H12FNO) would be observed, along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (in the hydrochloride salt), C-H stretching, C-O stretching of the methoxy group, and a strong C-F stretching band. |

Conformational Analysis: The Axial Fluorine Preference

A critical aspect of fluorinated piperidines is their conformational behavior. In the hydrochloride salt form, there is a notable preference for the fluorine atom to occupy an axial position.[2][5] This preference is attributed to stabilizing charge-dipole interactions between the axial C-F bond and the protonated nitrogen (N+-H).[6][7]

Caption: Conformational equilibrium in protonated 4-fluoropiperidines.

This conformational locking can have profound implications for drug design, as it presents a more rigid and defined conformation of the scaffold to a biological target, potentially leading to higher binding affinity and selectivity.[6][8]

Applications in Drug Discovery and Medicinal Chemistry

(3S,4S)-4-fluoro-3-methoxypiperidine hydrochloride is a valuable building block for introducing a specific, conformationally constrained motif into drug candidates.

Key Advantages in Drug Design:

-

Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the half-life of a drug.

-

Modulation of Basicity: The electron-withdrawing nature of the fluorine atom lowers the pKa of the piperidine nitrogen. This can be crucial for optimizing oral absorption, reducing off-target effects (e.g., hERG liability), and fine-tuning interactions with target proteins.[5][7]

-

Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity.

-

Improved Pharmacokinetics: Fine-tuning lipophilicity through fluorination can enhance membrane permeability and bioavailability.[5]

This building block is particularly relevant for the development of therapeutics targeting the central nervous system (CNS), where piperidine-containing molecules are frequently employed.[9] The stereochemistry and conformational rigidity offered by this compound make it an attractive starting point for constructing highly selective and potent ligands for various receptors and enzymes.

Conclusion

(3S,4S)-4-fluoro-3-methoxypiperidine hydrochloride represents a sophisticated chemical tool for medicinal chemists. Its unique combination of a privileged scaffold, specific stereochemistry, and the modulating effects of fluorination provides a powerful strategy for optimizing drug candidates. Understanding its synthesis, conformational behavior, and the physicochemical consequences of its functional groups is essential for leveraging its full potential in the design of next-generation therapeutics.

References

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. Available at: [Link]

-

Nairoukh, Z. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group. Available at: [Link]

-

Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Available at: [Link]

-

Jolit, A., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

-

O'Hagan, D. (2012). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. Available at: [Link]

-

MySkinRecipes. (n.d.). (3R,4S)-3-Fluoro-4-methoxypiperidinehydrochloride. Available at: [Link]

-

Alchimica. (n.d.). (3R,4S)-3-Fluoro-4-methoxypiperidine hydrochloride (1 x 250 mg). Available at: [Link]

-

MySkinRecipes. (n.d.). (3S,4R)-3-Fluoro-4-methoxypiperidinehydrochloride. Available at: [Link]

-

Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. Available at: [Link]

-

Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. d-nb.info [d-nb.info]

- 3. (3R,4S)-3-Fluoro-4-methoxypiperidinehydrochloride [myskinrecipes.com]

- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scientificupdate.com [scientificupdate.com]

- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference | The Nairoukh Research Group [nairoukh.huji.ac.il]

- 9. (3S,4R)-3-Fluoro-4-methoxypiperidinehydrochloride [myskinrecipes.com]

Physicochemical Properties of Chiral Fluorinated Piperidines: A Technical Guide

Executive Summary

The piperidine scaffold represents one of the most privileged structures in medicinal chemistry, appearing in over 12,000 clinically trial-ready compounds. The strategic introduction of fluorine into this scaffold—specifically chiral fluorination—offers a precise mechanism to modulate basicity (pKa), lipophilicity (LogD), and metabolic stability without altering the steric footprint significantly.

This guide analyzes the physicochemical perturbations caused by fluorination at the 3- and 4-positions of the piperidine ring.[1] It challenges the conventional "fluorine = hydrophobic" heuristic, demonstrating how pKa modulation drives effective distribution (LogD7.4) and how stereoelectronic effects (the gauche effect) dictate 3D conformation.

The Fluorine Effect: Electronic Modulation & Basicity

The most immediate impact of fluorination on the piperidine ring is the depression of the nitrogen pKa via the inductive electron-withdrawing effect (-I). This is not merely a physical curiosity but a critical tool for improving oral bioavailability and blood-brain barrier (BBB) penetration.

Basicity (pKa) Depression

Fluorine exerts a strong -I effect that propagates through

- -Fluorination: Generally unstable (hydrolytically labile).

- -Fluorination (3-position): Significant pKa reduction (~1.5–2.0 units).

- -Fluorination (4-position): Moderate pKa reduction (~1.0 unit).

Table 1: Comparative pKa Values of Fluorinated Piperidines Data synthesized from Morgenthaler et al. (2007) and experimental databases.

| Compound | Structure | pKa (Conjugate Acid) | Electronic Driver | |

| Piperidine | 11.2 | 0.0 | Reference | |

| 4-Fluoropiperidine | 4-F | 9.9 | -1.3 | |

| 3-Fluoropiperidine | 3-F | 9.4 | -1.8 | |

| 4,4-Difluoropiperidine | 4,4- | 8.8 | -2.4 | Additive |

| 3,3-Difluoropiperidine | 3,3- | 8.4 | -2.8 | Additive |

The Lipophilicity Paradox (LogP vs. LogD)

A common misconception is that adding fluorine always increases lipophilicity. While the C-F bond is indeed more lipophilic than C-H (intrinsic LogP increases), the effective lipophilicity at physiological pH (LogD7.4) is governed by the ionization state.

Mechanism:

-

Fluorination lowers pKa (e.g., from 11.2 to 9.4).

-

At pH 7.4, a larger fraction of the fluorinated amine exists as the neutral free base compared to the parent piperidine.

-

Since the neutral species is vastly more lipophilic than the cation, fluorinated piperidines often exhibit higher LogD7.4 than predicted by C-F hydrophobicity alone.

Conformational Dynamics: The Stereoelectronic Landscape

In chiral 3-fluoropiperidines, the spatial arrangement of the fluorine atom relative to the nitrogen lone pair (or N-H bond in salts) dictates the preferred conformation. This is critical for binding affinity, as it pre-organizes the vector of the N-substituent.

The "Axial Preference" Anomaly

Unlike bulky alkyl substituents (e.g., methyl) which prefer the equatorial position to avoid 1,3-diaxial steric strain, 3-fluoropiperidine (protonated) strongly prefers the axial conformation.

Drivers of Axial Preference:

-

Charge-Dipole Interaction: In the protonated ammonium species, the highly polarized C-F bond aligns to maximize electrostatic attraction with the positively charged N-H proton.

-

Hyperconjugation (

): When F is axial, the anti-periplanar C-H bonds can donate electron density into the antibonding C-F orbital.[2]

Visualization of Conformational Logic

The following diagram illustrates the decision matrix for conformational analysis in drug design.

Caption: Decision tree for predicting the dominant conformer of fluorinated piperidines based on position and ionization state.

Experimental Protocols

To ensure data integrity (Trustworthiness), the following protocols are designed to be self-validating.

Protocol A: Potentiometric pKa Determination

Objective: Accurately measure the pKa of a fluorinated piperidine derivative. Method: Potentiometric titration (Sirius T3 or equivalent).

Workflow:

-

Sample Prep: Dissolve 1-3 mg of compound in 0.15 M KCl (ionic strength adjustor). If solubility is low, use a co-solvent (Methanol/Water) and extrapolate to 0% organic.

-

Blank Calibration: Run a blank titration with 0.15 M KCl to calibrate the electrode slope and check for carbonate contamination (

). -

Titration Loop:

-

Acidify sample to pH 2.0 using 0.5 M HCl.

-

Titrate with 0.5 M KOH under inert gas (

/Argon) purge to pH 12.0. -

Perform 3 replicate cycles (Acid

Base

-

-

Self-Validation Check:

-

Hysteresis between Up/Down curves must be < 0.05 pH units.

-

The calculated pKa from the three replicates must have a Standard Deviation (SD) < 0.03.

-

Correction: If using MeOH, apply the Yasuda-Shedlovsky equation to extrapolate aqueous pKa.

-

Protocol B: Chiral Resolution via HPLC

Objective: Separate (R)-3-fluoro and (S)-3-fluoro enantiomers. Context: 3-fluoropiperidines are often synthesized as racemates.

Methodology:

-

Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IG or IC). Note: Immobilized phases are preferred over coated phases for fluorinated amines to allow wider solvent compatibility.

-

Mobile Phase:

-

Normal Phase: Hexane : EtOH : Diethylamine (90:10:0.1).

-

Polar Organic Mode: 100% MeOH with 0.1% Diethylamine (DEA) or Ethanolamine.

-

Critical Additive: Basic modifiers (DEA) are mandatory to sharpen peaks of basic piperidines.

-

-

Detection: UV (210 nm) or Refractive Index (RI) if UV-inactive.

Validation Step:

Inject the racemate first to establish separation (

Synthesis & Manufacturing Logic

While classical fluorination (DAST/Deoxo-Fluor) of alcohols is common, it often leads to ring contraction or elimination in piperidines. Modern "Authoritative" routes prefer:

-

De Novo Synthesis: Hydrogenation of 3-fluoropyridine salts (Glorius Method).

-

Biocatalytic Transamination:

References

-

Morgenthaler, M. et al. (2007).[5] "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2(8), 1100–1115. Link

- Core source for pKa data and structural correl

-

Purser, S. et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

- Authoritative review on metabolic stability and lipophilicity.

-

Nairoukh, Z. et al. (2020).[6][7] "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal, 26, 6141.[2] Link[2]

- Definitive work on the gauche effect and axial preference.

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. Link

- Fundamental text on stereoelectronic effects.

-

Müller, K. et al. (2007).[5] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

- High-level str

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. d-nb.info [d-nb.info]

- 3. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

logP and pKa values of (3S,4S)-4-fluoro-3-methoxypiperidine

An In-depth Technical Guide to the Physicochemical Profiling of (3S,4S)-4-fluoro-3-methoxypiperidine: pKa and logP Determination

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, particularly for central nervous system (CNS) agents, due to its prevalence in bioactive molecules and its ability to engage with neurological receptors.[1] The strategic introduction of fluorine is a well-established method to modulate key drug-like properties, including metabolic stability, bioavailability, and target affinity.[1][2] This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining two critical physicochemical parameters—the acid dissociation constant (pKa) and the partition coefficient (logP)—for the specific stereoisomer (3S,4S)-4-fluoro-3-methoxypiperidine. While specific experimental data for this exact compound are not publicly available, this document serves as a predictive framework and a detailed methodological guide for researchers. We will explore the profound impact of the fluoro and methoxy substituents on these properties and provide field-proven, step-by-step protocols for their empirical determination.

Introduction: The Strategic Importance of Physicochemical Properties

In modern drug discovery, the adage "potency is not enough" has never been more relevant. A compound's success as a therapeutic agent is critically dependent on its absorption, distribution, metabolism, and excretion (ADME) profile.[3] These pharmacokinetic behaviors are, in turn, governed by fundamental physicochemical properties.[4] For ionizable molecules like (3S,4S)-4-fluoro-3-methoxypiperidine, the pKa and lipophilicity (logP/logD) are paramount.

-

pKa (Acid Dissociation Constant): This value dictates the degree of ionization of a molecule at a given pH.[5] For a basic compound like a piperidine, the pKa refers to the equilibrium between the protonated (cationic) and neutral forms. This ionization state profoundly influences solubility, membrane permeability, and the ability to form ionic interactions with biological targets.[3][5]

-

logP (Partition Coefficient) and logD (Distribution Coefficient): Lipophilicity is arguably the most important physicochemical property for a potential drug.[6] It is measured as the logarithm of the partition coefficient (logP) between an organic phase (typically n-octanol) and an aqueous phase, describing the partitioning of the neutral species.[6][7] However, for an ionizable compound, the more physiologically relevant metric is the distribution coefficient (logD), which accounts for the partitioning of all species (ionized and neutral) at a specific pH, such as the physiological pH of 7.4.[6][8] Lipophilicity is a key driver of solubility, absorption, CNS penetration, and plasma protein binding.[6][9]

The unique substitution pattern of (3S,4S)-4-fluoro-3-methoxypiperidine—an electron-withdrawing fluorine atom and an electron-donating methoxy group—creates a complex electronic environment that directly influences the basicity of the piperidine nitrogen and the overall lipophilicity of the molecule.

Theoretical Framework and Predictive Analysis

pKa of (3S,4S)-4-fluoro-3-methoxypiperidine

The basicity of the piperidine nitrogen is the primary determinant of its pKa. Fluorine's strong inductive electron-withdrawing effect is expected to decrease the electron density on the nitrogen, thereby lowering its basicity and resulting in a lower pKa compared to unsubstituted piperidine. This modulation can be beneficial, as excessively high pKa values can lead to undesirable properties, while strategic reduction can improve cell permeability and reduce off-target effects like hERG channel binding.[1][2] The methoxy group, while generally electron-donating through resonance, also has an inductive withdrawing effect to consider. The interplay of these effects, dictated by their stereochemical arrangement, makes computational prediction challenging. Recent studies highlight that standard prediction methods often struggle with fluorine-containing molecules due to a lack of sufficient experimental data for training, necessitating the development of specialized machine learning models.[10][11][12]

Lipophilicity (logP and logD)

The relationship between logP, logD, and pKa for a basic compound is defined by the following equation:

logD = logP - log(1 + 10^(pKa - pH))

This equation illustrates that at a pH well below the pKa, the compound is predominantly ionized, leading to a significantly lower logD (higher aqueous preference) than its logP. For CNS drug candidates, a logP in the range of 1.5-2.7 and a logD at pH 7.4 between 0 and 3 are often considered optimal for balancing blood-brain barrier penetration with sufficient aqueous solubility.[9]

Fluorination typically increases logP. However, the effect is not always additive, and intramolecular interactions or changes in molecular conformation can sometimes lead to unexpected reductions in lipophilicity.[13] Therefore, empirical measurement remains the gold standard.

Predicted Physicochemical Properties

Without experimental data, we must rely on computational predictions and chemical intuition. The table below provides a template for summarizing these key values, including placeholder columns for future experimental results.

| Property | Predicted Value (Approx.) | Experimental Value | Method of Determination |

| pKa | 8.5 - 9.5 | To be determined | Potentiometric Titration |

| cLogP | 1.0 - 2.0 | To be determined | Shake-Flask / HPLC |

| LogD (pH 7.4) | 0.5 - 1.5 | To be determined | Shake-Flask / HPLC |

Note: Predicted values are estimates based on the known effects of substituents on the piperidine scaffold and should be confirmed experimentally.

Experimental Determination Protocols

The following sections provide detailed, self-validating protocols for the accurate determination of pKa and logD.

Workflow for Physicochemical Characterization

The overall process involves two distinct experimental arms for pKa and logD determination, the results of which are integrated to provide a complete physicochemical profile of the compound.

Caption: Experimental workflow for pKa and logD determination.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a high-precision technique and a gold standard for pKa measurement.[14][15] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.

Materials and Reagents:

-

(3S,4S)-4-fluoro-3-methoxypiperidine (as hydrochloride salt or free base)

-

Calibrated pH meter and electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for ionic strength adjustment

-

High-purity water (degassed)

-

Nitrogen gas supply

Procedure:

-

Electrode Calibration: Calibrate the pH electrode using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate pH measurements.[16]

-

Sample Preparation: Accurately weigh and dissolve the compound in high-purity water to a concentration of approximately 1-10 mM.[16][17] If solubility is low, a co-solvent like methanol may be used, but the aqueous pKa must then be determined by extrapolation.[14]

-

Ionic Strength Adjustment: Add KCl to the sample solution to a final concentration of 0.15 M. This maintains a constant ionic strength throughout the titration, minimizing fluctuations in activity coefficients.[16][17]

-

Inert Atmosphere: Place the sample vessel on the magnetic stirrer and begin gentle stirring. Purge the solution with nitrogen gas for 5-10 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement, especially for basic pKa values.[16][17]

-

Titration:

-

If starting with the hydrochloride salt, titrate with standardized 0.1 M NaOH.

-

If starting with the free base, titrate with standardized 0.1 M HCl.

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

The curve will show a characteristic sigmoidal shape.[15] The equivalence point is the point of maximum slope (inflection point).

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the compound has been neutralized).[16] This corresponds to the midpoint of the buffer region on the titration curve.

-

Protocol: logD (pH 7.4) Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining partition coefficients.[8][18] It directly measures the concentration of the analyte in both phases after equilibrium has been reached.

Materials and Reagents:

-

(3S,4S)-4-fluoro-3-methoxypiperidine

-

n-Octanol (HPLC grade)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Stock solution of the compound (e.g., 10 mM in DMSO)

-

Vials or tubes for partitioning

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Preparation: Prepare the n-octanol and pH 7.4 buffer phases. Pre-saturate each phase by mixing equal volumes of n-octanol and buffer, shaking vigorously, and allowing the layers to separate overnight. This ensures that the volumes do not change during the experiment.[19]

-

Sample Addition: In a clean vial, add a precise volume of the pre-saturated n-octanol and pre-saturated pH 7.4 buffer. The volume ratio can be adjusted depending on the expected lipophilicity of the compound.[19] Add a small aliquot of the compound stock solution. The final concentration should be within the linear range of the analytical detection method.

-

Equilibration: Cap the vial tightly and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[20]

-

Phase Separation: Centrifuge the vial at a moderate speed to ensure complete separation of the n-octanol and aqueous layers. This step is critical to avoid cross-contamination, which can significantly impact results.[18][20]

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol ([C]oct) and aqueous ([C]aq) phases using a validated analytical method like HPLC-UV or LC-MS.

-

Calculation: The logD at pH 7.4 is calculated using the following formula:

logD_7.4 = log ( [C]oct / [C]aq )

Relationship Between Ionization and Lipophilicity

The interplay between a compound's ionization state (governed by pKa and pH) and its lipophilicity (logP/logD) is a fundamental concept in drug design. The following diagram illustrates this critical relationship for a basic compound like (3S,4S)-4-fluoro-3-methoxypiperidine.

Caption: Relationship between pH, pKa, ionization, and logD.

Conclusion and Implications for Drug Development

The precise determination of pKa and logP/logD for novel chemical entities like (3S,4S)-4-fluoro-3-methoxypiperidine is not a perfunctory exercise; it is a critical step in rational drug design. These parameters provide invaluable insights into a molecule's likely pharmacokinetic and pharmacodynamic behavior. A moderately basic pKa, fine-tuned by the fluorine substituent, combined with an optimal logD value, could render this scaffold highly suitable for developing CNS-penetrant drugs with improved ADME profiles. The experimental protocols detailed herein provide a robust framework for obtaining the high-quality data necessary to validate computational predictions and guide the selection and optimization of drug candidates, ultimately de-risking the path to clinical development.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

- Avdeef, A., et al. (2007). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Combinatorial Chemistry & High Throughput Screening.

-

Cambridge MedChem Consulting. LogP/D. Available at: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

-

Hendriksen, B. A., et al. (1999). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta. Available at: [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy. Available at: [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Available at: [Link]

-

Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. Available at: [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available at: [Link]

-

Blackthorn AI. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Available at: [Link]

-

Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. Available at: [Link]

-

Gurbych, A., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available at: [Link]

-

Academia.edu. (n.d.). (PDF) log P and log s of CNS active drugs. Available at: [Link]

-

Asghar, J. (2021). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. Available at: [Link]

-

Chiang, P. C., & Hu, Y. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

-

Basile, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

-

Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

-

ResearchGate. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Available at: [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Available at: [Link]

-

Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Available at: [Link]

-

MySkinRecipes. (3S,4R)-3-Fluoro-4-methoxypiperidinehydrochloride. Available at: [Link]

-

ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Available at: [Link]

-

ResearchGate. (n.d.). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Available at: [Link]

-

The Solubility Company. pKa & LogP Analysis Services. Available at: [Link]

-

MySkinRecipes. (3R,4S)-3-Fluoro-4-methoxypiperidinehydrochloride. Available at: [Link]

-

ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Available at: [Link]

-

ResearchGate. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Available at: [Link]

-

Technology Networks. LogP/LogD/pKa Analysis. Available at: [Link]

-

Scott, P. J. H., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Chemistry – A European Journal. Available at: [Link]

-

Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

-

U.S. Environmental Protection Agency. 3-[(4-Fluorophenoxy)methyl]piperidine Properties. Available at: [Link]

Sources

- 1. 3-Fluoro-4,4-dimethoxypiperidine|RUO [benchchem.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 5. chemaxon.com [chemaxon.com]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

Conformational Landscape of cis-4-fluoro-3-methoxypiperidine: A Technical Guide for Drug Discovery

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the architecture of numerous pharmaceuticals.[1] The therapeutic efficacy of these molecules is inextricably linked to their three-dimensional conformation, which dictates their interaction with biological targets. This guide provides an in-depth conformational analysis of cis-4-fluoro-3-methoxypiperidine, a synthetically accessible yet conformationally complex derivative. We will dissect the intricate interplay of steric and stereoelectronic effects that govern its structural preferences. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical methodologies to elucidate and predict the conformational behavior of substituted piperidines.

Introduction: The Piperidine Ring in Drug Design

Saturated heterocyclic rings, particularly the piperidine moiety, are privileged structures in drug discovery.[1] Their non-planar nature allows for the precise spatial orientation of substituents, which is critical for molecular recognition at receptor binding sites. However, this conformational flexibility can also be a liability, leading to off-target effects or reduced potency. A thorough understanding of the conformational preferences of substituted piperidines is therefore paramount for rational drug design.

The piperidine ring predominantly adopts a chair conformation to minimize torsional and angle strain.[1][2] In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of these two arrangements is influenced by a variety of factors, including steric hindrance and complex stereoelectronic interactions.[3]

The Conformational Equilibrium of cis-4-fluoro-3-methoxypiperidine

The conformational landscape of cis-4-fluoro-3-methoxypiperidine is dictated by the interplay of the steric and electronic properties of the fluorine and methoxy substituents. In the cis configuration, both substituents are on the same face of the ring. This leads to two primary chair conformers in equilibrium, as depicted below.

Caption: Chair-chair interconversion of cis-4-fluoro-3-methoxypiperidine.

To predict which conformer is more stable, we must consider the following factors:

Steric Considerations: The A-Value

The steric bulk of a substituent is quantified by its A-value, which is the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[4] A larger A-value indicates a stronger preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| Fluorine (F) | ~0.24 - 0.43[5][6][7] |

| Methoxy (OCH₃) | ~0.6 - 0.7[5][8] |

Based solely on A-values, the methoxy group has a greater steric demand than the fluorine atom. This would suggest that Conformer A , with the bulkier methoxy group in the less sterically hindered equatorial position, would be favored. In this conformation, the fluorine atom would occupy the axial position.

Stereoelectronic Effects

Beyond simple sterics, the conformational equilibrium is profoundly influenced by stereoelectronic effects, which involve the interaction of electron orbitals in space.[3][9]

The anomeric effect describes the tendency of an electronegative substituent adjacent to a heteroatom in a cyclohexane ring to prefer the axial orientation, despite potential steric hindrance.[10] This phenomenon is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the heteroatom (in this case, the nitrogen of the piperidine ring) and the antibonding σ* orbital of the C-substituent bond.[10][11]

In cis-4-fluoro-3-methoxypiperidine, the methoxy group is at the C3 position, adjacent to the nitrogen at position 1. Therefore, an anomeric effect involving the nitrogen lone pair and the C-O bond is possible. For this interaction to be maximal, the nitrogen lone pair and the C-O bond must be anti-periplanar. This geometry is achieved when the methoxy group is in the axial position . This would favor Conformer B .

The gauche effect is the tendency for a conformation with substituents gauche (at a 60° dihedral angle) to each other to be more stable than the anti conformation (180° dihedral angle), particularly when the substituents are electronegative.[12] This is often explained by a stabilizing hyperconjugative interaction between the σ bonding orbital of a C-H bond and the σ* antibonding orbital of a C-F bond.[12]

In Conformer B , with an axial fluorine, the F-C4-C3-O dihedral angle is approximately 60° (gauche). In Conformer A , with an equatorial fluorine, this angle is approximately 180° (anti). The gauche effect would therefore stabilize Conformer B .

Intramolecular Hydrogen Bonding

The potential for intramolecular hydrogen bonding can significantly influence conformational preferences. In cis-4-fluoro-3-methoxypiperidine, a hydrogen bond could potentially form between the N-H proton and the fluorine atom or the oxygen of the methoxy group. The strength of such an interaction depends on the distance and angle between the donor (N-H) and the acceptor (F or O).

-

N-H···F Interaction: The fluorine atom is generally a weak hydrogen bond acceptor.[13] However, in certain cyclic systems, short contacts between N-H and F have been observed and can contribute to conformational stability.[13][14]

-

N-H···O Interaction: The oxygen of the methoxy group is a better hydrogen bond acceptor than fluorine.

The favorability of intramolecular hydrogen bonding will depend on which chair conformation brings the N-H and the acceptor group into a suitable orientation. The orientation of the N-H bond itself (axial or equatorial) is also a factor, with the equatorial position generally being slightly more stable in piperidine itself.[2][15]

Experimental and Computational Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for a comprehensive understanding of the conformational landscape of cis-4-fluoro-3-methoxypiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation of cyclic molecules in solution.[16][17]

Key NMR Parameters:

-

³J Coupling Constants: The magnitude of the vicinal (³J) proton-proton coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the ³J(H,H) values, the relative orientation of substituents can be deduced.

-

¹⁹F-¹H Coupling Constants: The ³J(F,H) coupling constants are also sensitive to the dihedral angle and can provide valuable information about the orientation of the fluorine atom.[18][19]

-

Nuclear Overhauser Effect (NOE): NOESY experiments can identify protons that are close in space, providing further evidence for specific conformations.

Experimental Protocol: 1D and 2D NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of cis-4-fluoro-3-methoxypiperidine in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆).

-

¹H NMR: Acquire a high-resolution ¹H NMR spectrum to observe the chemical shifts and coupling patterns of the piperidine ring protons.

-

¹⁹F NMR: Acquire a ¹⁹F NMR spectrum to determine the chemical shift of the fluorine atom.

-

COSY: Perform a Correlation Spectroscopy (COSY) experiment to establish the connectivity of the protons in the spin system.

-

HSQC/HMBC: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to assign the ¹³C signals and to confirm the overall structure.

-

NOESY: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum to identify through-space interactions between protons, which can help to differentiate between chair conformers.

-

Variable Temperature NMR: Perform NMR experiments at different temperatures to study the dynamics of the ring inversion and to potentially resolve the signals of the individual conformers at low temperatures.[20]

Caption: A typical experimental workflow for NMR-based conformational analysis.

Computational Chemistry

Computational modeling provides valuable insights into the relative energies and geometries of different conformers.[21][22]

Methodology: Density Functional Theory (DFT) Calculations

-

Structure Generation: Build the initial 3D structures of both chair conformers of cis-4-fluoro-3-methoxypiperidine.

-

Conformational Search: Perform a systematic conformational search to ensure that the lowest energy conformers have been identified.

-

Geometry Optimization: Optimize the geometry of each conformer using a suitable level of theory, such as B3LYP or M06-2X, with a reasonably large basis set (e.g., 6-311++G(d,p)).[22][23]

-

Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).

-

Solvation Effects: Include a solvent model (e.g., Polarizable Continuum Model - PCM) to account for the influence of the solvent on the conformational equilibrium, as solvent polarity can play a major role.[18][24]

-

NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify the strength of hyperconjugative interactions, such as the anomeric effect.[25]

Caption: A standard workflow for computational conformational analysis.

Predicted Conformational Preference and Discussion

Based on the interplay of the factors discussed above, it is likely that Conformer B (equatorial methoxy, axial fluorine) is the more stable conformer for cis-4-fluoro-3-methoxypiperidine.

While the A-value of the methoxy group is larger than that of fluorine, the combined stabilizing influence of the anomeric effect (favoring an axial methoxy) and the gauche effect (favoring an axial fluorine) is expected to overcome the steric preference. The anomeric effect involving the nitrogen lone pair and the C-O bond is a powerful stabilizing interaction in piperidine systems.[10] Furthermore, the gauche arrangement of the electronegative fluorine and oxygen atoms in Conformer B is electronically favorable.

The potential for intramolecular hydrogen bonding could further influence the equilibrium, and its contribution would need to be assessed through detailed computational modeling and experimental studies in various solvents.

Conclusion

The conformational analysis of cis-4-fluoro-3-methoxypiperidine is a nuanced challenge that requires a multi-faceted approach. A simple consideration of steric bulk is insufficient to predict the conformational landscape. Instead, a deep understanding of stereoelectronic effects, including the anomeric and gauche effects, is crucial. The synergistic use of high-resolution NMR spectroscopy and sophisticated computational modeling provides the most robust platform for elucidating the conformational preferences of such molecules. The principles and methodologies outlined in this guide offer a framework for researchers in drug discovery to better understand and engineer the three-dimensional structures of piperidine-based drug candidates, ultimately leading to the development of more potent and selective therapeutics.

References

-

Intramolecular Hydrogen Bonding in the 2,6-Bis(2,6-difluorophenyl)piperidine Systems. (n.d.). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. (2023). New Journal of Chemistry. Retrieved February 15, 2026, from [Link]

-

Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. (2017). Carbohydrate Research. Retrieved February 15, 2026, from [Link]

-

Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative ... (2023). New Journal of Chemistry. Retrieved February 15, 2026, from [Link]

-

Three-Center CF···HN Intramolecular Hydrogen Bonding in the 2,6-Bis(2,6-difluorophenyl)piperidine Systems. (n.d.). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

Why is the A-value of methoxy group lower than that of the hydroxyl group? (2021). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). Chemistry – A European Journal. Retrieved February 15, 2026, from [Link]

-

Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schl. (2023). RSC Publishing. Retrieved February 15, 2026, from [Link]

-

Proposed relationship between ring flattening and hyperconjugation... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Table of A-Values. (n.d.). CHEM 330 handout. Retrieved February 15, 2026, from [Link]

-

Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (n.d.). Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]

-

Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

-

Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Piperidine. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Steric Effects on the Configuration of the Nitrogen In Piperidine. (n.d.). Slideshare. Retrieved February 15, 2026, from [Link]

-

Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

Two polymorphs of 4-hydroxypiperidine with different NH configurations. (2015). CrystEngComm. Retrieved February 15, 2026, from [Link]

-

Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. (n.d.). CDC Stacks. Retrieved February 15, 2026, from [Link]

-

Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. (2021). Physical Chemistry Chemical Physics. Retrieved February 15, 2026, from [Link]

-

Hidden ionicity in N-(chloromethyl)piperidine due to anomeric effect. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (n.d.). The Nairoukh Research Group. Retrieved February 15, 2026, from [Link]

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Catalysis. Retrieved February 15, 2026, from [Link]

-

Steric effects of a lone pair and piperidine. (2014). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

-

Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. (2015). Beilstein Journals. Retrieved February 15, 2026, from [Link]

-

Stereoelectronic substituent effects in polyhydroxylated piperidines and hexahydropyridazines. (2002). PubMed. Retrieved February 15, 2026, from [Link]

-

The conformational preferences of fluorinated piperidine derivatives... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes. (n.d.). St Andrews Research Repository. Retrieved February 15, 2026, from [Link]

-

Gauche effect. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. (2019). MDPI. Retrieved February 15, 2026, from [Link]

-

4.2: A-values and Equilibrium Ratios. (2021). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Cyclohexane Chair Conformation Stability: Which One Is Lower Energy? (2014). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

Stereoelectronic effect. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

(PDF) Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

A value. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

The conformational preference of methoxyl and acetoxyl groups in 3-oxycyclohexenes, 2-oxymethylenecyclohexanes, and. (n.d.). Canadian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

-

Methylcyclohexane. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

The chair conformer of fluorocyclohexane is 0.25 kcal/mol more st... (n.d.). Pearson. Retrieved February 15, 2026, from [Link]

-

Stereoelectronic Effects: A Bridge Between Structure and Reactivity. (2023). ResearchGate. Retrieved February 15, 2026, from [Link]

-

The conformational preferences of cis‐3‐fluoro‐4‐methylpiperidine (3)... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Stereoelectronic effects on stability and reactivity of organic molecules: from control of molecular conformations to faster cyc. (2014). SlidePlayer. Retrieved February 15, 2026, from [Link]

-

Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference(Chem. Eur. J., 2020, 26, 10.1002/chem.202001355). (2020). The Hebrew University of Jerusalem. Retrieved February 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

- 4. A value - Wikipedia [en.wikipedia.org]

- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chem.msu.ru [chem.msu.ru]

- 10. Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gauche effect - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The conformational analysis of saturated heterocycles. Part XXII. Conformation of piperidine: evidence and conclusions from dipole moment studies - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 16. Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. d-nb.info [d-nb.info]

- 19. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference | The Nairoukh Research Group [nairoukh.huji.ac.il]

- 25. BJOC - Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction [beilstein-journals.org]

A Technical Guide to (3S,4S)-4-fluoro-3-methoxypiperidine: Synthesis, Procurement, and Application in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of (3S,4S)-4-fluoro-3-methoxypiperidine, a fluorinated heterocyclic building block of significant interest to medicinal chemists and drug development professionals. We explore the strategic importance of the fluorinated piperidine scaffold, outlining the nuanced effects of fluorine and methoxy group installation on physicochemical properties and biological activity. This document details commercial sourcing considerations, presents a representative synthetic pathway, and establishes robust protocols for quality control and analytical validation. Furthermore, it covers critical safety and handling procedures and discusses the compound's application in the development of novel therapeutics. This guide is intended to serve as a comprehensive resource for researchers leveraging this and related scaffolds in their discovery programs.

Introduction: The Strategic Value of Fluorinated Piperidines

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous N-heterocycles found in FDA-approved pharmaceuticals. Its prevalence stems from its ability to serve as a versatile, saturated scaffold that can be readily functionalized in three dimensions. The basic nitrogen atom is typically protonated at physiological pH, allowing for the formation of critical salt-bridge interactions with biological targets such as GPCRs, ion channels, and enzymes.

Strategic Fluorination: Modulating Physicochemical and Pharmacokinetic Properties

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. A single fluorine atom can profoundly influence a molecule's properties without significantly increasing its steric bulk. Key benefits include:

-

Basicity (pKa) Attenuation: The strong electron-withdrawing nature of fluorine can lower the pKa of the nearby piperidine nitrogen. This modulation is critical for optimizing target binding, reducing off-target effects (e.g., hERG channel affinity), and improving pharmacokinetic profiles. For instance, strategic fluorination has been used to modulate the pKa of piperidine-containing KSP inhibitors to circumvent P-glycoprotein (P-gp) efflux, leading to improved efficacy[1].

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorination at a metabolically labile position can block this pathway, thereby increasing the compound's half-life and oral bioavailability.

-

Conformational Control: Fluorine substitution can influence the conformational preference of the piperidine ring (e.g., favoring an axial orientation), which can pre-organize the molecule for optimal binding to its biological target[1].

Profile of (3S,4S)-4-fluoro-3-methoxypiperidine

(3S,4S)-4-fluoro-3-methoxypiperidine is a chiral building block that combines the benefits of the piperidine scaffold with the strategic placement of both a fluorine atom and a methoxy group. This specific diastereomer presents a unique spatial arrangement of its functional groups, offering a distinct vector for interaction with target proteins. The methoxy group can act as a hydrogen bond acceptor, while the fluorine atom modulates local electronics and conformation. This substitution pattern makes it a valuable intermediate for creating novel chemical entities, particularly for central nervous system (CNS) targets where properties like metabolic stability and bioavailability are paramount[2].

Physicochemical Properties and Structure

A clear understanding of the fundamental properties of (3S,4S)-4-fluoro-3-methoxypiperidine is essential for its effective use in synthesis and screening.

Diagram: Chemical Structure of (3S,4S)-4-fluoro-3-methoxypiperidine

Caption: 2D structure of the (3S,4S)-4-fluoro-3-methoxypiperidine molecule.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₂FNO | PubChem[3] |

| Molecular Weight | 133.16 g/mol | Calculated |

| Stereochemistry | 3S, 4S | - |

| Appearance | Typically supplied as a salt (e.g., HCl), often a solid | Supplier Data |